molecular formula C15H23NO3 B14595239 N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide CAS No. 60568-07-2

N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide

Katalognummer: B14595239
CAS-Nummer: 60568-07-2
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: HCUXFAGENCAHOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide is an organic compound with the molecular formula C14H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a trimethylfuran carboxamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide typically involves the reaction of cyclohexylamine with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a methoxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanol, hydrochloric acid, and a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide
  • N-Cyclohexyl-N-methoxy-2,4-dimethylfuran-3-carboxamide
  • N-Cyclohexyl-N-methoxy-2,3,5-trimethylfuran-3-carboxamide

Uniqueness

N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide is unique due to its specific substitution pattern on the furan ring This unique structure imparts distinct chemical and biological properties, making it valuable for various applications

Eigenschaften

CAS-Nummer

60568-07-2

Molekularformel

C15H23NO3

Molekulargewicht

265.35 g/mol

IUPAC-Name

N-cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide

InChI

InChI=1S/C15H23NO3/c1-10-11(2)19-12(3)14(10)15(17)16(18-4)13-8-6-5-7-9-13/h13H,5-9H2,1-4H3

InChI-Schlüssel

HCUXFAGENCAHOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=C1C(=O)N(C2CCCCC2)OC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.